Synthesis of Methyl 2-(4-methylphenylsulfonamido)acetate: A Technical Guide
Synthesis of Methyl 2-(4-methylphenylsulfonamido)acetate: A Technical Guide
This document provides a detailed guide for the synthesis of Methyl 2-(4-methylphenylsulfonamido)acetate, a valuable intermediate in organic synthesis.[1][2] The protocols outlined below are intended for researchers, scientists, and professionals in drug development.
Chemical Properties and Data
| Identifier | Value | Reference |
| CAS Number | 2645-02-5 | [1][2][3][4][5] |
| Molecular Formula | C₁₀H₁₃NO₄S | [1][2][3][4][5] |
| Molecular Weight | 243.28 g/mol | [1][2][3][4][5] |
| Appearance | White to off-white solid / Light yellow | [1][2][6] |
| Melting Point | 89-91°C | [1] |
| Purity | >99% | [6] |
| Storage | -15°C to 2-8°C under inert gas | [6] |
Experimental Protocols
Two primary synthetic routes are detailed below. The first is a direct sulfonylation of glycine methyl ester, and the second proceeds through an Oxyma-O-sulfonate intermediate.
Protocol 1: Direct Sulfonylation of Glycine Methyl Ester
This common method involves the reaction of glycine methyl ester with 4-methylbenzenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1]
Materials:
-
Glycine methyl ester
-
4-Methylbenzenesulfonyl chloride (TsCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
5% Hydrochloric acid (HCl)
-
Saturated Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
Procedure:
-
Dissolve glycine methyl ester in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.[1]
-
Slowly add 4-methylbenzenesulfonyl chloride dropwise to the stirred solution.[1]
-
Add DIPEA to the reaction mixture to act as a base.[1]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[1]
-
Upon completion, begin the aqueous workup by washing the organic layer sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography to yield the final product.[1]
Protocol 2: Synthesis via Oxyma-O-sulfonate Intermediate
This approach involves the formation of a stable sulfonate ester intermediate from 4-methylbenzenesulfonyl chloride and Oxyma (ethyl cyanohydroxyiminoacetate), which then reacts with methyl glycinate.
Materials:
-
4-Methylbenzenesulfonyl chloride (TsCl)
-
Oxyma (Ethyl cyanohydroxyiminoacetate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methyl glycinate
-
Acetonitrile (MeCN)
Procedure:
-
Formation of the Intermediate: In a reaction vessel, combine 4-methylbenzenesulfonyl chloride and Oxyma in DCM.
-
Add DIPEA to the mixture.
-
Stir the reaction at a temperature ranging from 0°C to room temperature to form the Oxyma-O-sulfonate intermediate.[1]
-
Nucleophilic Amination: In a separate flask, dissolve methyl glycinate in acetonitrile.
-
Add the pre-formed sulfonate ester intermediate to the methyl glycinate solution.
-
Add DIPEA to the mixture to serve as a base.
-
Stir the reaction to completion. This step has been reported to yield an 84% isolated yield of Methyl 2-(4-methylphenylsulfonamido)acetate.[1]
-
Isolate and purify the product using standard techniques such as extraction and column chromatography.
Reaction Visualization
The general reaction scheme for the direct sulfonylation of glycine methyl ester is depicted below.
Caption: Synthesis of Methyl 2-(4-methylphenylsulfonamido)acetate.
Structural Confirmation
The structure of the synthesized compound can be confirmed using various analytical techniques. Spectroscopic data provides key insights into the molecular structure.
-
Infrared (IR) Spectroscopy: Characteristic peaks are observed at approximately 3262 cm⁻¹ (N-H stretch), 1729 cm⁻¹ (C=O ester stretch), and between 1350-1159 cm⁻¹ (S=O stretch).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the connectivity and chemical environment of the atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be utilized to verify the molecular weight and elemental composition of the product.[1]
-
X-ray Crystallography: For unambiguous structural determination, X-ray crystallography can be performed on a suitable crystal of the compound.[1]
References
- 1. Methyl 2-(4-methylphenylsulfonamido)acetate | 2645-02-5 | Benchchem [benchchem.com]
- 2. CAS 2645-02-5 | Methyl 2-(4-methylphenylsulfonamido)acetate [finechemical.net]
- 3. Methyl 2-(4-methylphenylsulfonamido)acetate | C10H13NO4S | CID 562880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. METHYL 2-(4-METHYLBENZENESULFONAMIDO)ACETATE | CAS 2645-02-5 [matrix-fine-chemicals.com]
- 5. 2645-02-5 | Methyl 2-(4-methylphenylsulfonamido)acetate - Capot Chemical [capotchem.com]
- 6. Methyl 2-(4-methylphenylsulfonamido)acetate, CasNo.2645-02-5 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]
